DVB is most commonly used as a cross-linking agent in the synthesis of polymers, particularly for ion exchange resins and adsorbents.
DVB can be functionalized with various chemical groups, transforming it into a versatile building block for creating advanced materials with tailored properties.
DVB finds limited but specific applications in biomedical research:
Divinylbenzene is an organic compound with the chemical formula , featuring a benzene ring substituted with two vinyl groups. It exists primarily as a mixture of meta and para isomers, with the ortho isomer typically being absent due to its conversion to naphthalene during synthesis. This compound is a colorless liquid with an aromatic odor, known for its high reactivity and flammability, making it a significant cross-linking agent in polymer chemistry .
Divinylbenzene is widely used in various applications:
Studies on divinylbenzene interactions focus on its behavior in polymer matrices and its reactivity with various reagents. The swollen beads of styrene-divinylbenzene copolymers allow for rapid permeation by dissolved reagents, facilitating fast coupling reactions that follow second-order kinetics . Additionally, its interactions with biological systems are under investigation, particularly regarding its potential allergenic properties.
Divinylbenzene shares structural similarities with several compounds. Here are some notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
Styrene | Single vinyl group; less reactive than divinylbenzene. | |
Ethylene Glycol Dimethacrylate | Used as a cross-linking agent; more hydrophilic. | |
Trimethylolpropane Triacrylate | Contains three acrylate groups; used for UV-curable coatings. | |
Vinylbenzyl chloride | Chlorinated vinyl compound; used in polymer synthesis. |
Divinylbenzene's uniqueness lies in its dual vinyl groups that provide enhanced cross-linking capabilities compared to compounds with single vinyl groups, making it particularly valuable in producing robust polymer networks. Its ability to form copolymers further distinguishes it from similar compounds .
Divinylbenzene is predominantly manufactured through the catalytic dehydrogenation of diethylbenzene (DEB), a process that occurs at elevated temperatures and reduced pressures. This industrial process follows the chemical equation:
C₆H₄(C₂H₅)₂ → C₆H₄(C₂H₃)₂ + 2 H₂
The reaction involves the removal of hydrogen atoms from the ethyl groups attached to the benzene ring, converting them into vinyl groups. The commercial production typically employs fixed bed reactors with specialized catalyst systems to facilitate this transformation efficiently.
The catalyst composition plays a crucial role in achieving optimal yields and selectivity toward DVB production. Most industrial catalysts consist of iron oxide as the primary component, supplemented with chromium oxides and other metallic oxides that enhance catalytic activity. This catalyst system effectively promotes hydrogen abstraction from the ethyl groups while minimizing undesirable side reactions.
Operating conditions significantly impact the efficiency of DVB production through dehydrogenation. The process typically operates at temperatures ranging from 550°C to 600°C, with reactor temperatures carefully controlled to maximize conversion rates. Experiments have demonstrated that increasing the temperature from 550°C to 580°C substantially decreases the mole fraction of DEB at the reactor outlet, indicating higher conversion efficiency. However, further temperature increases beyond 580°C show diminishing returns in terms of additional DEB conversion.
Pressure conditions are equally important, with most industrial processes operating at sub-atmospheric pressures to facilitate the dehydrogenation reaction thermodynamically. The catalyst weight and time factor (defined as catalyst weight divided by volumetric feed rate) also influence reactor performance significantly. Research has identified an optimal time factor of approximately 825 g/h.mol for maximizing DVB production.
The dehydrogenation reaction actually proceeds through two sequential steps. Initially, DEB converts to ethylvinylbenzene (EVB) through single dehydrogenation, followed by conversion of EVB to DVB through a second dehydrogenation step. This sequential process explains the presence of both EVB and DVB in the product stream, with reaction temperatures influencing their relative proportions.
Temperature (°C) | DEB mole fraction (%) | EVB mole fraction (%) | DVB mole fraction (%) |
---|---|---|---|
550 | ~65 | ~15 | <10 |
580 | ~40 | ~25 | ~15 |
600 | ~38 | ~20 | ~22 |
The industrial process typically incorporates steam injection alongside the DEB feed, which serves multiple functions: it prevents coke formation on the catalyst surface, provides thermal energy for the endothermic reaction, and shifts the reaction equilibrium toward product formation by diluting the hydrogen concentration. After reaction completion, the product stream undergoes condensation and distillation to separate DVB from unreacted DEB and the EVB intermediate.
Styrene-divinylbenzene (S-DVB) copolymers represent one of the most industrially significant applications of divinylbenzene. Various polymerization techniques have been developed to synthesize these copolymers, with suspension polymerization being the predominant method for producing bead-form materials widely used in ion exchange resins, chromatographic media, and polymer-supported catalysts.
Suspension polymerization involves dispersing the organic phase containing styrene, DVB, an initiator, and possibly a diluent in an aqueous phase containing a suspending agent. The resulting droplets are stabilized by the suspending agent and polymerize into solid beads. Poly(vinyl alcohol) (PVA) is commonly employed as the suspending agent, typically at concentrations around 0.09% by monomer weight. The organic phase often contains benzoyl peroxide (BPO) as the initiator at concentrations ranging from 0.1% to 2.0% based on monomer weight.
The kinetics of styrene-DVB copolymerization present unique characteristics due to the bifunctional nature of DVB. Research has demonstrated that DVB is consumed more readily than styrene in the early stages of polymerization because of its dual functionality. This differs from expected reactivity ratios, with styrene having r₁ = 0.26±0.25 and DVB having r₂ = 1.18±0.17. This reactivity pattern leads to crosslinking occurring predominantly in the early stages of copolymerization, followed by slower gel formation in later stages.
Several factors influence the properties of the resulting S-DVB copolymers:
Initiator concentration - Higher initiator concentrations increase conversion rates and promote formation of more spherical beads. However, excessive initiator concentrations can lead to rapid polymerization and particle agglomeration.
Temperature - Reaction temperature significantly impacts polymerization kinetics, with higher temperatures accelerating the reaction. For example, when using TBEC as initiator at 135°C, 40% conversion can be achieved in just 50 minutes, compared to 600 minutes when using BPO at 120°C.
Agitation rate - Proper agitation ensures uniform bead size distribution and prevents coalescence of monomer droplets.
DVB concentration - The amount of DVB directly affects the degree of crosslinking and consequently the physical properties of the resulting copolymer, including swelling capacity, porosity, and mechanical strength.
Modern approaches to S-DVB copolymerization include controlled radical polymerization techniques such as nitroxide-mediated radical polymerization (NMRP). This method employs controllers like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO) alongside initiators such as tert-butylperoxy-2-ethylhexyl carbonate (TBEC) to achieve better control over molecular weight distribution and crosslinking density.
The kinetic analysis of S-DVB copolymerization reveals deviations from classical free radical polymerization kinetics, with second-order behavior observed with respect to monomer concentration, rather than the expected first-order dependence. Activation energies around 42 kJ/mol have been reported for this system, reflecting the complex interplay between polymerization and crosslinking reactions.
Precipitation polymerization represents a powerful technique for synthesizing monodisperse poly(divinylbenzene) (PDVB) microspheres, which find applications in chromatographic media, solid-phase extraction materials, and catalyst supports. This method offers significant advantages in achieving uniform particle size distributions without the need for surfactants or stabilizers typically required in suspension or emulsion polymerization.
In precipitation polymerization, the reaction begins in a homogeneous solution where both monomer and initiator are soluble in the reaction medium. As polymerization proceeds, the forming polymer chains become insoluble and precipitate from solution. The unique aspect of DVB precipitation polymerization is that it involves radical reactions between macromonomer particles and newly formed oligomers, ultimately leading to the formation of discrete microspheres.
The mechanism of PDVB microsphere formation through precipitation polymerization has been elucidated through innovative experimental approaches. In one revealing study, researchers modified the residual surface vinyl groups in PDVB microspheres through two distinct methods: conversion to hexyl groups using n-butyllithium and transformation to ethyl groups via catalytic hydrogenation with Wilkinson's catalyst. When these modified particles were used as seeds in subsequent precipitation polymerizations, only the unmodified particles with intact surface vinyl groups could capture oligomers and grow without secondary initiation. This demonstrated that the precipitation polymerization of DVB in near-θ solvents is fundamentally an entropic precipitation process involving radical reactions between growing particles and newly formed oligomers.
Solvent selection plays a critical role in determining the morphology and uniformity of PDVB microspheres. Acetic acid has emerged as a particularly interesting solvent system due to its amphipathic and environmentally benign nature. Research investigating solvent effects in acetic acid-based systems has revealed that the addition of co-solvents like methyl ethyl ketone (MEK) or n-heptane dramatically influences particle morphology. For instance, monodisperse PDVB microspheres can be obtained with an MEK content of 30 vol% and a DVB loading of 2 vol%, while higher MEK concentrations (up to 90 vol%) produce space-filling macrogels composed of nanometer-sized particles.
The predictability of particle morphology can be enhanced through the application of solubility parameters. Three-dimensional Hansen solubility parameters, particularly the dispersive term (δₐ), provide valuable guidance for selecting appropriate solvent systems. Microspheres or well-defined particles form when the solvent system has moderate Hildebrand solubility parameter values (δ = 20.2-24.3 MPa^(1/2) or δ = 16 MPa^(1/2)), with the dispersive term around 15.4 MPa^(1/2) and the hydrogen bonding parameter below 13.5 MPa^(1/2).
Through systematic solvent selection based on these parameters, researchers have successfully synthesized PDVB microspheres with diverse morphologies ranging from perfectly spherical particles to pumpkin-like structures, cauliflower-shaped aggregates, and space-filling macrogels. This morphological versatility expands the potential applications of PDVB materials in specialized fields requiring precise control over surface area, porosity, and particle architecture.
Achieving narrow molecular weight distributions and monodisperse particle sizes represents a significant challenge in the synthesis of highly cross-linked poly(divinylbenzene) microspheres. Distillation-precipitation approaches have emerged as effective strategies for addressing this challenge, enabling precise control over polydispersity in PDVB materials.
The distillation-precipitation methodology leverages the differences in boiling points and solubility characteristics of the components in commercial divinylbenzene mixtures. Commercial DVB, typically designated as DVB80, contains approximately 80% active divinylbenzene isomers (predominantly meta- and para-divinylbenzene) along with ethylvinylbenzene and other components. Through careful distillation, researchers can isolate more pure DVB fractions, which then serve as starting materials for precipitation polymerization processes specifically designed to yield narrow polydispersity products.
This approach offers several advantages in controlling particle characteristics:
Enhanced isomeric purity - By removing ethylvinylbenzene and isolating specific DVB isomers, the resulting polymers exhibit more consistent crosslinking densities and network structures.
Improved monodispersity - The purified monomers polymerize more uniformly, yielding particles with narrower size distributions than those produced from commercial DVB80.
Tailored porosity - The controlled polymerization of purified DVB allows for more precise engineering of pore size distributions, critical for applications in chromatography and separations technology.
Superior reproducibility - Batch-to-batch variations are significantly reduced when using purified DVB isomers obtained through distillation processes.
The precipitation step following distillation typically employs acetonitrile or similar solvents that function as near-θ solvents for the growing PDVB chains. The polymerization process begins in a homogeneous solution, but as molecular weight increases, the polymer chains precipitate at a critical chain length. This precipitation point can be precisely controlled by adjusting temperature, monomer concentration, and initiator levels to achieve the desired particle characteristics.
Experimental evidence suggests that the growth mechanism in these distillation-precipitation systems involves radical reactions between macromonomer particles and newly formed oligomers. The growing particles are effectively stabilized by transient solvent-swollen gel layers on their surfaces, formed by recently captured oligomers. This self-stabilization mechanism contributes significantly to the narrow polydispersity achieved in these systems.
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